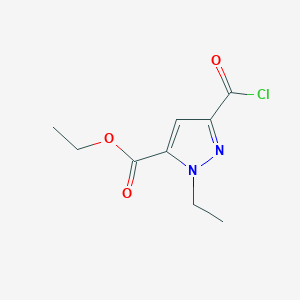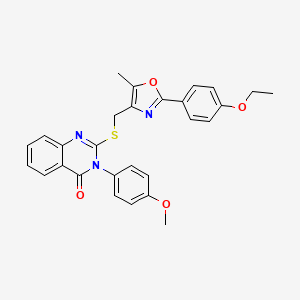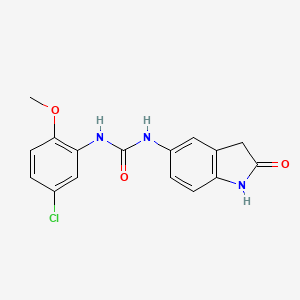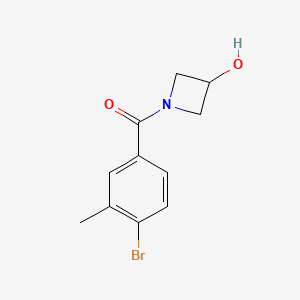
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate (ECPC) is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. ECPC is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate is primarily through its inhibition of FAAH. FAAH is responsible for breaking down anandamide, which is an endocannabinoid that has been shown to have a range of physiological effects. By inhibiting FAAH, Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate increases anandamide levels, which can lead to a range of physiological effects.
Biochemical and Physiological Effects
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to have a range of biochemical and physiological effects. One of the most significant effects is its inhibition of FAAH, which leads to an increase in anandamide levels. Anandamide has been shown to have a range of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotective effects. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized, making it readily available for research. It also has a well-defined mechanism of action, which makes it a valuable tool for investigating the endocannabinoid system. However, there are also limitations to the use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate in lab experiments. One limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in vivo. Additionally, the effects of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate may be influenced by factors such as dosage and administration route, which can make it difficult to compare results across studies.
Future Directions
There are several future directions for research on Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate. One area of interest is the potential use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate as an anti-inflammatory agent. Further research is needed to determine the efficacy of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate in reducing inflammation in vivo. Another area of interest is the potential use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate as a tool for investigating the endocannabinoid system. Future research could focus on the development of new compounds that are more selective for FAAH inhibition, as well as the investigation of the effects of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate on other components of the endocannabinoid system. Overall, Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has significant potential as a tool for scientific research, and further investigation is needed to fully understand its effects and potential applications.
Synthesis Methods
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate can be synthesized through a multi-step reaction starting with 2-ethyl-3-hydroxypyrazine. The first step involves the chlorination of the hydroxyl group using thionyl chloride to form 2-ethyl-3-chloropyrazine. This is followed by the reaction of the chloropyrazine with ethyl oxalyl chloride to form ethyl 2-ethyl-3-chloropyrazine-5-carboxylate. The final step involves the reaction of the ethyl 2-ethyl-3-chloropyrazine-5-carboxylate with hydrazine hydrate to form Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to have a range of scientific research applications. One of the most promising applications is in the study of the endocannabinoid system. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which can have a range of physiological effects. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-12-7(9(14)15-4-2)5-6(11-12)8(10)13/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPUKDWVYNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)

![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2972195.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)
![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)
![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2972201.png)
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2972202.png)
![N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2972203.png)

![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)
![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)
